molecular formula C9H10FNO2 B3186714 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline CAS No. 127228-82-4

3-(1,3-Dioxolan-2-yl)-4-fluoroaniline

Cat. No. B3186714
CAS RN: 127228-82-4
M. Wt: 183.18 g/mol
InChI Key: BTQJTXHUFSJFJT-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 5383318

Scientific Research Applications

Dielectric and Optical Properties

3-(1,3-Dioxolan-2-yl)-4-fluoroaniline and its derivatives enhance dielectric anisotropy and birefringence in liquid crystals. These properties are significantly improved with the introduction of 1,3-dioxolane as a terminal group, leading to applications in liquid crystal displays with lower threshold voltage and higher birefringence (Chen et al., 2015).

Application in Lithium Battery Technology

The direct fluorination of 1,3-dioxolan-2-one, a related compound, produces 4-fluoro-1,3-dioxolan-2-one, which is a potential additive in lithium-ion secondary batteries. This additive enhances battery performance, showcasing the significance of fluorinated dioxolane derivatives in energy storage technologies (Kobayashi et al., 2003).

Polymer Production Aid

Compounds related to 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline are used as polymer production aids in the manufacture of fluoropolymers. These compounds enhance the stability and durability of polymers, particularly at high temperatures, making them suitable for various industrial applications (Flavourings, 2014).

Anticancer and Anti-HIV Research

Derivatives of 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline have been studied for their potential as anticancer and anti-HIV agents. While specific studies on the parent compound might be limited, its derivatives show promising biological activities against various diseases, indicating a potential area of research for novel therapeutic agents (Wang et al., 2000).

Chiral Chemistry Applications

In chiral chemistry, 1,3-dioxolan-2-yl derivatives are used for enantioselective reactions. The stereochemical outcomes of such reactions are crucial in developing pharmaceuticals and other chirally pure substances (Fujita et al., 2011).

Electron Spin Resonance Studies

1,3-Dioxolan-4-yl radicals, closely related to 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline, have been studied for their electron spin resonance (ESR) properties. These studies contribute to the understanding of radical chemistry, which has implications in various fields including materials science and biochemistry (Lee et al., 1985).

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQJTXHUFSJFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-Dioxolan-2-yl)-4-fluoroaniline
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3-(1,3-Dioxolan-2-yl)-4-fluoroaniline
Reactant of Route 3
3-(1,3-Dioxolan-2-yl)-4-fluoroaniline
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3-(1,3-Dioxolan-2-yl)-4-fluoroaniline
Reactant of Route 5
3-(1,3-Dioxolan-2-yl)-4-fluoroaniline
Reactant of Route 6
3-(1,3-Dioxolan-2-yl)-4-fluoroaniline

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